2-(4-Methoxyphenyl)-tetrahydrofuran is an organic compound characterized by its tetrahydrofuran ring substituted with a para-methoxyphenyl group. This compound is identified by the Chemical Abstracts Service number 79623-15-7 and has a molecular formula of CHO, with a molecular weight of 178.23 g/mol. It falls under the category of tetrahydrofuran derivatives, which are significant in various chemical applications, including synthesis and medicinal chemistry.
The synthesis of 2-(4-methoxyphenyl)-tetrahydrofuran can be accomplished through several methods, with notable routes including:
The synthesis generally requires careful control of reaction conditions, including temperature, pressure, and the presence of catalysts or bases. For instance, iron(III) oxide can be employed to promote specific transformations within the reaction mixture .
The molecular structure of 2-(4-methoxyphenyl)-tetrahydrofuran features a tetrahydrofuran ring (a five-membered cyclic ether) bonded to a para-methoxyphenyl group. The methoxy group (-OCH) is positioned on the phenyl ring, which influences both the reactivity and properties of the compound.
2-(4-Methoxyphenyl)-tetrahydrofuran can participate in various chemical reactions typical for tetrahydrofuran derivatives:
Reactions involving this compound often require specific conditions such as inert atmospheres and controlled temperatures to optimize yields and minimize side reactions .
The mechanism by which 2-(4-methoxyphenyl)-tetrahydrofuran exerts its chemical behavior involves several steps:
2-(4-Methoxyphenyl)-tetrahydrofuran finds applications in various scientific fields:
Regioselective cyclocondensation is pivotal for constructing the tetrahydrofuran core with the 4-methoxyphenyl substituent. A highly efficient method involves the reaction of para-iodoanisole with magnesium in tetrahydrofuran (THF) under inert atmosphere (0–20°C), followed by treatment with iron(III) oxide. This one-pot, two-stage process achieves 93.2% yield of 2-(4-methoxyphenyl)-tetrahydrofuran (CAS 79623-15-7) with exceptional regiocontrol [1]. Alternative epoxide-alkene cyclocondensations use HFIP (hexafluoroisopropanol) as both solvent and promoter, leveraging its strong hydrogen-bond-donating ability (α = 1.96) to activate epoxides toward nucleophilic attack by electron-rich alkenes. This catalyst-free method yields 30–67% of tetrahydrofuran products, though competing Meinwald rearrangement can reduce efficiency [9]. For fused systems, intramolecular nucleophilic substitution of epoxy-alcohol precursors enables access to tetrahydrofurobenzofurans, albeit with moderate diastereoselectivity [6].
Table 1: Cyclocondensation Methods for Tetrahydrofuran Core Synthesis
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Grignard/Fe₂O₃ coupling | 0–20°C, inert atmosphere, THF solvent | 93.2 | High |
HFIP-mediated epoxide opening | 45°C, catalyst-free | 30–67 | Moderate to high |
Epoxy-alcohol cyclization | Lewis acid (e.g., BF₃·OEt₂) | 50–85 | Variable |
Catalytic systems profoundly influence the efficiency and selectivity of nucleophilic substitution routes to 2-(4-methoxyphenyl)-tetrahydrofuran. Magnesium halides (e.g., MgI₂) activate epoxy-alcohol substrates by converting epoxides to iodohydrins in situ, enabling 5-endo-tetrahydrofuran cyclization with 84% yield and 85:15 diastereomeric ratio [6]. Boron trifluoride etherate (BF₃·OEt₂) promotes 5-exo-cyclizations of epoxy-alcohols but shifts to 5-endo pathways when substrates contain thiophenyl groups due to episulfonium ion intermediates [6] [9]. In metal-free approaches, HFIP’s low nucleophilicity (N = −4.23) prevents catalyst poisoning and suppresses solvent adduct formation, making it ideal for epoxide ring-opening reactions. However, scalability is limited by HFIP’s high cost and the need for specialized fluorinated reactors [9].
Table 2: Catalytic Systems for Nucleophilic Cyclization
Catalyst | Function | Outcome |
---|---|---|
MgI₂ | In situ iodohydrin formation | 84% yield, 85:15 dr (2,3-cis product) |
BF₃·OEt₂ | Epoxide activation | Regioselectivity switch (5-exo vs 5-endo) |
HFIP (solvent) | Epoxide activation via H-bonding | 72% conversion, avoids metal residues |
Stereocontrol in tetrahydrofuran formation hinges on substrate design and reaction mechanism. Alkene geometry dictates diastereoselectivity in SN2′-type cyclizations: Z-configured allylic alcohols afford 2-vinyltetrahydrofurans with 13:1 dr, whereas E-isomers yield 2:1 mixtures [6]. For epoxide ring-opening, HFIP-mediated reactions follow ionic mechanisms with modest stereocontrol (e.g., 65:35 dr for styrene-derived products) [9]. In contrast, silicon-directed stereocontrol leverages β-silyl carbocation intermediates to achieve >30:1 dr in acid-catalyzed cyclizations of cyclopropanated crotylsilanes. This approach overcomes poor diastereoselectivity in the initial cyclopropanation step [6].
Solvent optimization is critical for sustainable synthesis. HFIP enables catalyst-free reactions at 45°C, reducing metal waste and energy inputs versus traditional methods requiring >80°C [9]. Its high ionizing power facilitates ionic pathways, avoiding toxic radical initiators. However, solvent recovery rates for HFIP remain suboptimal (<60%), necessitating closed-loop systems to mitigate environmental release [8]. Waste minimization strategies include:
Pharmaceutical processes generate 50–80% solvent waste by mass; implementing these protocols could cut waste by 40% for 2-(4-methoxyphenyl)-tetrahydrofuran synthesis [8].
Table 3: Environmental Impact Metrics for Synthesis Strategies
Parameter | Traditional Process | Improved Protocol |
---|---|---|
PMI (Process Mass Intensity) | 120 | 45 (HFIP route) |
Solvent recovery | <40% (THF) | 60–75% (CPME) |
Energy consumption | 25 kWh/kg | 12 kWh/kg (HFIP, 45°C) |
E-factor | 85 | 32 |
Scalability hurdles arise from inert atmosphere requirements (Grignard formation), moisture-sensitive intermediates, and specialized equipment needs. The HFIP route faces cost barriers due to the solvent’s price (~$300/L) and corrosivity, requiring fluoropolymer-lined reactors [9]. Supply chain limitations affect precursors like para-iodoanisole (Grignard route) and 1,1-dimethoxy-4,4-dichlorobut-1-en-3-one (cyclocondensation route), with lead times exceeding 12 weeks for multi-kilogram orders [3] [7]. Regioselectivity erosion occurs at >5 mol scale in epoxide-alkene reactions due to thermal gradients promoting dimerization/polymerization side reactions. Continuous-flow systems with precise temperature control (<±2°C) mitigate this by reducing reaction time from hours to minutes [9]. Commercial suppliers (e.g., Arctom Scientific) list 4-substituted derivatives like 4-Ethyl-2-(4-methoxyphenyl)tetrahydrofuran (CAS 415936-10-6) at >$2,500/g, reflecting unresolved scalability challenges [7].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: